An In-Depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details its structural features, predicted spectroscopic characteristics, plausible synthetic routes, and potential applications as a versatile building block for novel therapeutic agents. The discussion is grounded in the established principles of organic chemistry and supported by data from analogous structures, offering valuable insights for researchers and scientists in the field of pharmaceutical development.
Introduction
Halogenated heterocycles are a cornerstone of modern medicinal chemistry, with fluorine and bromine atoms often incorporated into molecular scaffolds to modulate physicochemical properties, metabolic stability, and target binding affinity. The pyridine ring, a common motif in pharmaceuticals, offers a versatile platform for substitution, enabling fine-tuning of a molecule's biological activity. 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone (Figure 1) is a functionalized pyridine derivative that combines the electronic effects of a bromine atom, a fluorine atom, and an acetyl group. This unique combination of substituents makes it a valuable intermediate for the synthesis of more complex molecules through various cross-coupling and substitution reactions. This guide aims to provide a detailed technical resource on this compound for researchers engaged in the design and synthesis of novel chemical entities.
Figure 1. Chemical Structure of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone.
Physicochemical and Spectroscopic Properties
While experimental data for 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source Context |
| Molecular Formula | C₇H₅BrFNO | Based on chemical structure. |
| Molecular Weight | 218.02 g/mol | Calculated from the molecular formula. |
| CAS Number | 1807542-88-6 | Sourced from chemical suppliers.[1][2] |
| Appearance | Likely a solid at room temperature. | Similar substituted acetylpyridines are solids.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility characteristics of similar aromatic ketones. |
| Melting Point | Not available. | No experimental data found in the public domain. |
| Boiling Point | Not available. | No experimental data found in the public domain. |
Spectroscopic Profile (Predicted)
The spectroscopic data for 1-(3-bromo-6-fluoropyridin-2-yl)ethanone can be anticipated by analyzing the expected chemical shifts and coupling constants for its constituent protons and carbons. These predictions are informed by published data for similar substituted aromatic ketones and pyridines.[1][2][4][5][6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Pyridine-H | 7.6 - 7.9 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4 | H-4 |
| Pyridine-H | 7.1 - 7.4 | dd | J(H,H) ≈ 8, J(H,F) ≈ 8 | H-5 |
| Acetyl-CH₃ | 2.6 - 2.8 | s | - | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbonyl | 195 - 205 | C=O | ||
| Pyridine-C | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) | C-6 | ||
| Pyridine-C | 145 - 155 | C-2 | ||
| Pyridine-C | 140 - 150 (d, JCF ≈ 15-25 Hz) | C-4 | ||
| Pyridine-C | 115 - 125 (d, JCF ≈ 5-10 Hz) | C-5 | ||
| Pyridine-C | 110 - 120 | C-3 | ||
| Acetyl-CH₃ | 25 - 30 | -CH₃ |
Note: These are predicted values and may vary from experimental results. The coupling constants for fluorine are estimations based on typical values for fluoropyridines.
Infrared (IR) Spectroscopy: Key expected IR absorption bands would include:
-
~1700 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ketone.
-
~1600-1450 cm⁻¹: Absorptions related to the C=C and C=N stretching vibrations of the pyridine ring.
-
~1250-1000 cm⁻¹: A strong absorption due to the C-F stretch.
Mass Spectrometry (MS): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity). The nominal molecular ion peaks would be at m/z 217 and 219.
Synthesis and Reactivity
Proposed Synthesis
The proposed synthetic pathway is illustrated below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Formation of the Lithiated Intermediate: To a solution of 3-bromo-2,6-difluoropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithiated species at the 2-position, which is the most acidic site.
-
Acylation: An acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography on silica gel.
Reactivity and Synthetic Utility
The chemical reactivity of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is dictated by its three key functional groups: the bromine atom, the fluorine atom, and the acetyl group.
-
Bromine Atom (C-3): The bromine at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The ortho-acetyl group may exert some steric hindrance, potentially influencing reaction rates.
-
Fluorine Atom (C-6): The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group. This allows for the displacement of the fluorine by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse array of 6-substituted pyridines.
-
Acetyl Group (C-2): The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. The ketone carbonyl can also be a site for nucleophilic attack or can be reduced to an alcohol.
The interplay of these reactive sites makes 1-(3-bromo-6-fluoropyridin-2-yl)ethanone a highly versatile synthetic intermediate.
Caption: Key reaction pathways for synthetic diversification.
Applications in Drug Discovery
While specific applications of 1-(3-bromo-6-fluoropyridin-2-yl)ethanone are not extensively documented, its structural motifs are prevalent in a wide range of biologically active molecules. Pyridine derivatives are integral to numerous approved drugs, and the strategic placement of halogen atoms is a well-established strategy in medicinal chemistry.[12]
The utility of this compound in drug discovery can be inferred from the roles of its constituent fragments:
-
Bromo- and Fluoropyridines: These scaffolds are frequently used to construct inhibitors of kinases, proteases, and other enzymes. The halogens can form halogen bonds with protein residues, enhancing binding affinity and selectivity.
-
2-Acetylpyridines: This moiety can act as a hydrogen bond acceptor and its derivatives have been explored for various therapeutic targets.[13][14]
-
Versatile Intermediate: The true value of this molecule lies in its capacity as a versatile building block. Through the selective manipulation of its reactive sites, a diverse library of compounds can be generated for high-throughput screening and lead optimization. For example, the bromine can be used as a handle for late-stage functionalization to explore structure-activity relationships.
Safety and Handling
A specific safety data sheet (SDS) for 1-(3-bromo-6-fluoropyridin-2-yl)ethanone is not widely available. However, based on the safety information for structurally related compounds such as 1-(3-bromopyridin-2-yl)ethanone and other halogenated pyridines, the following precautions should be observed:[5][12][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. In all cases of exposure, seek medical attention.
-
Conclusion
1-(3-Bromo-6-fluoropyridin-2-yl)ethanone is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique arrangement of reactive functional groups—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic substitution, and an acetyl group that can undergo various transformations—provides multiple avenues for synthetic diversification. While detailed experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of related structures. As the demand for novel and effective therapeutic agents continues to grow, the utility of such strategically functionalized heterocyclic intermediates will undoubtedly increase, making 1-(3-bromo-6-fluoropyridin-2-yl)ethanone a valuable tool for the synthesis of next-generation pharmaceuticals.
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